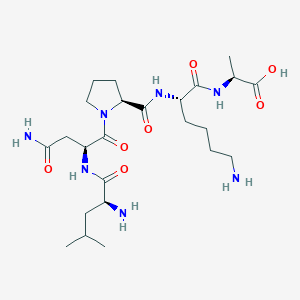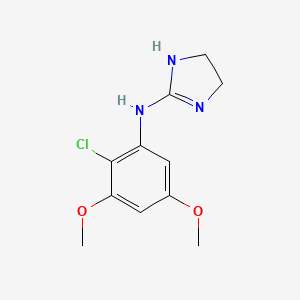
1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-dimethoxyaniline and glyoxal.
Formation of Imidazole Ring: The key step involves the cyclization reaction to form the imidazole ring. This can be achieved by reacting 2-chloro-3,5-dimethoxyaniline with glyoxal under acidic or basic conditions.
Reduction: The resulting imidazole intermediate is then subjected to reduction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
化学反应分析
Types of Reactions
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
相似化合物的比较
Similar Compounds
1H-Imidazole-2-amine: A simpler imidazole derivative with similar core structure.
2-Chloro-3,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Dihydroimidazole derivatives: Compounds with similar dihydroimidazole ring structure.
Uniqueness
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is unique due to the presence of the 2-chloro-3,5-dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
CAS 编号 |
573704-42-4 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-7-5-8(10(12)9(6-7)17-2)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
InChI 键 |
PTEIKOHMOSEBER-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)Cl)NC2=NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
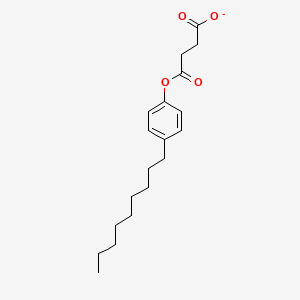
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
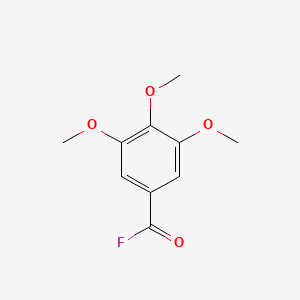
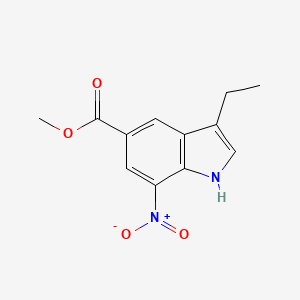
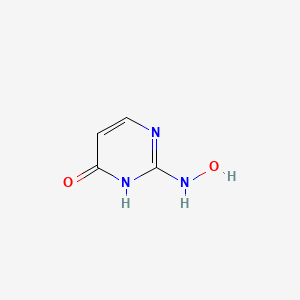
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
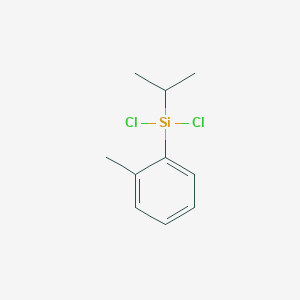

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

